4'-Chloro-[1,1'-biphenyl]-2-amine
Overview
Description
“4’-Chloro-[1,1’-biphenyl]-2-amine” is a chemical compound with the molecular formula C12H9Cl . It is also known by other names such as Biphenyl, 4-chloro-; p-Chlorobiphenyl; 4-Chloro-1,1’-biphenyl; 4-Chlorobiphenyl; 4-Chlorodiphenyl; p-Chlorodiphenyl; 1-Chloro-4-phenylbenzene; PCB 3 .
Molecular Structure Analysis
The molecular structure of “4’-Chloro-[1,1’-biphenyl]-2-amine” consists of two benzene rings connected by a single bond, with a chlorine atom attached to the fourth carbon of one of the rings .Physical And Chemical Properties Analysis
“4’-Chloro-[1,1’-biphenyl]-2-amine” is a colorless crystal or shiny off-white flakes . It is insoluble in water . The boiling point is 564.2 K and the melting point is 32 °C .Scientific Research Applications
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Organic Synthesis
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Antibacterial Research
- Summary of Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized for evaluation as potential antimicrobial agents against antibiotic-resistant bacteria .
- Methods of Application : The compounds were synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .
- Results or Outcomes : Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . For example, compounds 4′-(trifluoromethyl)-[1,1’-biphenyl]-3,4,5-triol and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC (minimum inhibitory concentration) values as low as 3.13 and 6.25 μg/mL, respectively .
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Electrophilic Aromatic Substitution
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Thermochemistry Research
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Gas Phase Kinetics Research
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Phase Change Data Research
Safety And Hazards
properties
IUPAC Name |
2-(4-chlorophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBWZIPCMDZOPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923380 | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Chloro-[1,1'-biphenyl]-2-amine | |
CAS RN |
1204-44-0 | |
Record name | 4′-Chloro[1,1′-biphenyl]-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1204-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95712 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Chloro[1,1'-biphenyl]-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40923380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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